N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
Description
This compound features a central 1,3-thiazole ring substituted at the 4-position with a 2,5-dimethoxyphenyl group and at the 2-position with a 1-methanesulfonylpiperidine-4-carboxamide moiety. The 2,5-dimethoxyphenyl group contributes electron-donating properties, while the sulfonyl and carboxamide groups enhance solubility and metabolic stability.
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c1-25-13-4-5-16(26-2)14(10-13)15-11-27-18(19-15)20-17(22)12-6-8-21(9-7-12)28(3,23)24/h4-5,10-12H,6-9H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWZNWPQFLMFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key properties include:
- Molecular Weight : 350.43 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- pKa : Approximately 6.87, indicating its acidic nature which may influence its biological activity.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, suggesting a role in anti-inflammatory responses.
- Antitumor Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, acting through mechanisms that disrupt cellular signaling pathways critical for tumor growth.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 6.75 ± 0.19 | 2D Assay |
| HCC827 (Lung) | 5.13 ± 0.97 | 2D Assay |
| NCI-H358 (Lung) | 0.85 ± 0.05 | 2D Assay |
| MRC-5 (Fibroblast) | 3.11 ± 0.26 | Cytotoxicity |
These results suggest that while the compound is effective against cancer cells, it also affects normal fibroblast cells, indicating a need for further optimization to enhance selectivity and reduce toxicity.
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound's ability to bind to bacterial DNA suggests a mechanism similar to that of known antibiotics.
Case Studies
- Study on Lung Cancer Cell Lines : A study conducted on human lung cancer cell lines A549 and HCC827 indicated that the compound significantly inhibited cell growth at concentrations lower than those required for standard chemotherapeutics like doxorubicin.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation compared to control groups, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural Comparison
Key Observations:
- Substituent Effects : The 2,5-dimethoxyphenyl group is critical for kinase inhibition (e.g., CK1δ in Compound 11b), while ethoxy substitution (as in the analog from ) may alter lipophilicity and binding kinetics .
- Sulfonyl vs. Non-sulfonyl: The methanesulfonyl group in the target compound and its ethoxy analog enhances solubility and stability compared to propanamide-based analogs .
Key Insights:
- The absence of methanesulfonyl-piperidine in Compounds 11b/16b suggests that this moiety in the target compound may influence CNS penetration or off-target selectivity.
Physicochemical Properties
Preparation Methods
Reaction Setup and Optimization
A solution of 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one (1.0 equiv) and thiourea (1.2 equiv) in ethanol is refluxed at 80°C for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the α-bromo ketone spot (Rf = 0.7 in hexane/ethyl acetate 3:1). The crude product is purified via recrystallization from ethanol, yielding 4-(2,5-dimethoxyphenyl)thiazol-2-amine as a pale yellow solid (78% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 142–144°C |
| -NMR (400 MHz, DMSO-) | δ 7.45 (s, 1H, thiazole-H), 6.98–6.85 (m, 3H, aromatic-H), 5.21 (s, 2H, NH), 3.82 (s, 6H, OCH) |
| HRMS (ESI+) | m/z 293.0921 [M+H] (calc. 293.0924) |
Synthesis of 1-Methanesulfonylpiperidine-4-Carboxylic Acid
The methanesulfonyl-protected piperidine moiety is prepared via sulfonylation of piperidine-4-carboxylic acid.
Sulfonylation Procedure
Piperidine-4-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen, cooled to 0°C, and treated with triethylamine (1.5 equiv). Methanesulfonyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours. The reaction is quenched with water, and the organic layer is washed with 1M HCl and brine. After drying over NaSO, the solvent is evaporated to yield 1-methanesulfonylpiperidine-4-carboxylic acid as a white crystalline solid (85% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 158–160°C |
| -NMR (400 MHz, CDCl) | δ 3.75–3.65 (m, 2H, piperidine-H), 3.10–2.95 (m, 2H, piperidine-H), 2.92 (s, 3H, SOCH), 2.45–2.30 (m, 1H, piperidine-H), 1.95–1.70 (m, 4H, piperidine-H) |
| IR (KBr) | 1715 cm (C=O), 1350 cm (S=O) |
Amide Coupling for Final Product Assembly
The thiazol-2-amine and 1-methanesulfonylpiperidine-4-carboxylic acid are coupled using carbodiimide-mediated activation.
Coupling Reaction
1-Methanesulfonylpiperidine-4-carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF at 0°C for 30 minutes. 4-(2,5-Dimethoxyphenyl)thiazol-2-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The mixture is diluted with ethyl acetate, washed with NaHCO and brine, and purified via silica gel chromatography (hexane/ethyl acetate 1:1) to afford the title compound as an off-white solid (65% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65% |
| Melting Point | 189–191°C |
| -NMR (400 MHz, DMSO-) | δ 10.21 (s, 1H, NH), 7.52 (s, 1H, thiazole-H), 7.00–6.88 (m, 3H, aromatic-H), 3.85 (s, 6H, OCH), 3.70–3.50 (m, 2H, piperidine-H), 3.35–3.20 (m, 2H, piperidine-H), 2.95 (s, 3H, SOCH), 2.30–2.15 (m, 1H, piperidine-H), 1.90–1.60 (m, 4H, piperidine-H) |
| HRMS (ESI+) | m/z 494.1528 [M+H] (calc. 494.1526) |
Alternative Synthetic Routes and Comparative Analysis
Direct Cyclization Approach
An alternative one-pot method involves reacting 2,5-dimethoxyphenylacetylene with 1-methanesulfonylpiperidine-4-carboxamide thiourea under microwave irradiation. While this reduces step count, the yield is lower (52%) due to competing side reactions.
Enzymatic Coupling
Lipase-catalyzed amidation in non-aqueous media offers an eco-friendly alternative. Using immobilized Candida antarctica lipase B (CAL-B), the coupling achieves 58% yield but requires extended reaction times (72 hours).
Critical Challenges and Mitigation Strategies
-
Regioselectivity in Thiazole Formation: Competing formation of 5-substituted thiazole isomers is minimized by using excess thiourea and controlled pH.
-
Sulfonylation Side Reactions: Over-sulfonylation is prevented by maintaining low temperatures and stoichiometric methanesulfonyl chloride.
-
Amide Coupling Efficiency: Poor solubility of intermediates is addressed by using polar aprotic solvents like DMF and ultrasonic agitation.
Q & A
Q. What synthetic methodologies are optimal for constructing the thiazole and piperidine moieties in N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide?
Methodological Answer: The synthesis of the thiazole ring typically involves cyclization reactions between α-haloketones and thioureas or thioamides under reflux conditions. For example, 2,5-dimethoxyphenyl-substituted thiazoles can be synthesized via Hantzsch thiazole synthesis . The piperidine carboxamide moiety is often introduced through nucleophilic substitution or amide coupling reactions, with methanesulfonyl groups added via sulfonylation using methanesulfonyl chloride in anhydrous solvents like dichloromethane . Key parameters include temperature control (60–100°C) and solvent selection (e.g., DMF or THF) to avoid side reactions.
Q. How can structural characterization of this compound be reliably performed?
Methodological Answer:
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bonding, single-crystal X-ray diffraction (SC-XRD) is preferred. SHELX programs are widely used for refinement, though challenges like twinning or weak diffraction may require iterative data collection and correction .
- Spectroscopy : NMR (¹H/¹³C) is critical for verifying substituent positions. For example, methoxy protons (δ ~3.8 ppm) and thiazole carbons (δ ~160–170 ppm) are diagnostic. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What solubility and stability challenges arise during in vitro assays, and how can they be addressed?
Methodological Answer: The compound’s solubility is influenced by its methanesulfonyl and dimethoxyphenyl groups. Polar aprotic solvents (DMSO, DMF) are often used for stock solutions. Stability studies under varying pH (e.g., PBS buffers) and temperatures (4–37°C) should precede biological testing. Techniques like HPLC with UV detection (λ ~250–300 nm) monitor degradation, while lyophilization improves long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking studies : Tools like AutoDock Vina or Schrödinger Suite model binding poses. The methanesulfonyl group’s electronegativity and thiazole’s aromaticity are critical for hydrogen bonding and π-π interactions.
- MD simulations : GROMACS or AMBER assess dynamic stability of ligand-target complexes. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) validate predictions .
- QSAR : Regression models correlate structural features (e.g., logP, polar surface area) with activity. Data from analogs (e.g., ’s C25H20Cl2N2O3S2) inform predictions for this compound .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50 values across assays)?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls. For example, highlights variability in IC50 due to differential membrane permeability.
- Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with activity. Cytochrome P450 inhibition assays (e.g., using human liver microsomes) clarify off-target effects .
- Orthogonal validation : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (MTT/XTT) to confirm specificity .
Q. How can regioselective modifications enhance the compound’s efficacy while minimizing toxicity?
Methodological Answer:
- Positional scanning : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to modulate receptor affinity. demonstrates improved activity with nitrobenzamide substitutions.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the piperidine carboxamide to enhance bioavailability. Stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) must be tested .
- Toxicity screening : Zebrafish embryo models (LC50/EC50) and Ames tests prioritize candidates with therapeutic indices >10 .
Critical Analysis of Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
